molecular formula C20H16ClNO2 B12039327 N-[2-(benzyloxy)phenyl]-4-chlorobenzamide

N-[2-(benzyloxy)phenyl]-4-chlorobenzamide

Cat. No.: B12039327
M. Wt: 337.8 g/mol
InChI Key: NEBAXDJIOZBTKK-UHFFFAOYSA-N
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Description

N-[2-(benzyloxy)phenyl]-4-chlorobenzamide is an organic compound with the molecular formula C20H16ClNO2 It is a member of the benzamide family, characterized by the presence of a benzene ring attached to an amide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(benzyloxy)phenyl]-4-chlorobenzamide typically involves the reaction of 2-(benzyloxy)aniline with 4-chlorobenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, purification techniques like recrystallization or chromatography may be employed to obtain the final product in a pure form .

Chemical Reactions Analysis

Types of Reactions

N-[2-(benzyloxy)phenyl]-4-chlorobenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[2-(benzyloxy)phenyl]-4-chlorobenzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[2-(benzyloxy)phenyl]-4-chlorobenzamide involves its interaction with specific molecular targets in biological systems. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(benzyloxy)phenyl]-4-chlorobenzamide is unique due to its specific substitution pattern on the benzene rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C20H16ClNO2

Molecular Weight

337.8 g/mol

IUPAC Name

4-chloro-N-(2-phenylmethoxyphenyl)benzamide

InChI

InChI=1S/C20H16ClNO2/c21-17-12-10-16(11-13-17)20(23)22-18-8-4-5-9-19(18)24-14-15-6-2-1-3-7-15/h1-13H,14H2,(H,22,23)

InChI Key

NEBAXDJIOZBTKK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC=C2NC(=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

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